![molecular formula C13H17ClF3NO B1391303 4-{[3-(三氟甲基)苯氧基]甲基}哌啶盐酸盐 CAS No. 1516938-12-7](/img/structure/B1391303.png)
4-{[3-(三氟甲基)苯氧基]甲基}哌啶盐酸盐
描述
4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C13H17ClF3NO and its molecular weight is 295.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
在C,N-交叉偶联反应中的应用
该化合物可作为C,N-交叉偶联反应的反应物 。这些反应是合成各种有机化合物,特别是在制药行业中的基本反应。
多巴胺D3受体拮抗剂的合成
据报道,该化合物可用于合成多巴胺D3受体拮抗剂 。这些拮抗剂通常用于治疗帕金森病和精神分裂症等神经系统疾病。
FDA批准药物中的成分
该化合物中存在的三氟甲基,存在于许多FDA批准的药物中 。这表明“4-{[3-(三氟甲基)苯氧基]甲基}哌啶盐酸盐”可能用于开发新药。
在三氟甲基吡啶合成中的应用
三氟甲基吡啶是许多生物活性化合物中的关键结构单元 。该化合物可能用于合成这些重要的结构。
潜在的镇痛特性
有一些证据表明类似的化合物可能具有镇痛(止痛)特性 。虽然还需要更多研究,但这可能是“4-{[3-(三氟甲基)苯氧基]甲基}哌啶盐酸盐”的潜在应用。
作用机制
Target of Action
Similar compounds have been used in the synthesis of dopamine d3 receptor antagonists , suggesting that this compound may also interact with dopamine receptors.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
生化分析
Biochemical Properties
4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. The trifluoromethyl group in the compound enhances its binding affinity to certain enzymes, potentially acting as an inhibitor or activator depending on the context. For instance, it may interact with cytochrome P450 enzymes, influencing their activity and thereby affecting metabolic pathways . The nature of these interactions is often characterized by strong binding due to the electronegative trifluoromethyl group, which can form hydrogen bonds and other non-covalent interactions with target biomolecules.
Cellular Effects
The effects of 4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of G-protein coupled receptors (GPCRs), leading to altered signaling cascades . Additionally, it can affect the expression of genes involved in metabolic processes, potentially leading to changes in cellular energy production and utilization. The compound’s impact on cellular metabolism may also involve alterations in the levels of key metabolites and flux through metabolic pathways.
Molecular Mechanism
At the molecular level, 4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These molecular interactions are often mediated by the trifluoromethyl group’s ability to form strong non-covalent bonds with target molecules.
Temporal Effects in Laboratory Settings
The temporal effects of 4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function can vary depending on the experimental context. For example, prolonged exposure to the compound may lead to cumulative changes in gene expression and cellular metabolism, potentially resulting in altered cell function. In vivo studies have also indicated that the compound’s effects can persist over time, with potential implications for its therapeutic use.
Dosage Effects in Animal Models
The effects of 4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways without causing significant toxicity . At higher doses, the compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above certain concentration levels. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the activity of cytochrome P450 enzymes, which play a key role in drug metabolism and detoxification . The compound’s impact on metabolic flux can lead to changes in the levels of specific metabolites, affecting overall cellular metabolism. Additionally, it may interact with other metabolic enzymes, modulating their activity and thereby influencing metabolic pathways related to energy production, lipid metabolism, and other essential cellular processes.
Transport and Distribution
The transport and distribution of 4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters (OATs) or organic cation transporters (OCTs) . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by its interactions with plasma proteins, which can modulate its bioavailability and pharmacokinetics.
Subcellular Localization
The subcellular localization of 4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting proteins . These interactions can influence the compound’s activity and function within the cell. For example, localization to the nucleus may enhance its ability to modulate gene expression, while mitochondrial localization could impact cellular energy production and metabolism.
属性
IUPAC Name |
4-[[3-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-2-1-3-12(8-11)18-9-10-4-6-17-7-5-10;/h1-3,8,10,17H,4-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOXJASYVKIOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC(=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


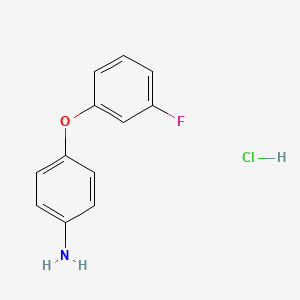
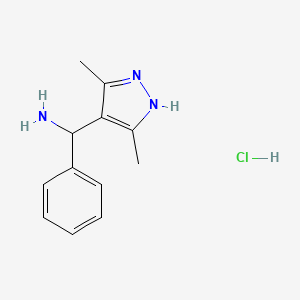

![3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1391225.png)

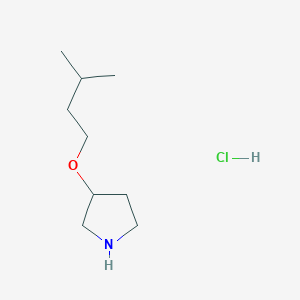
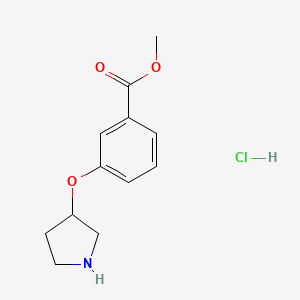
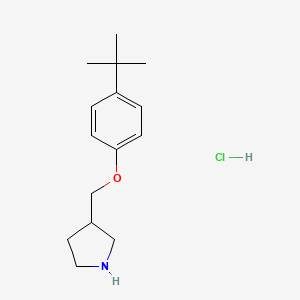
![4-[4-(tert-Butyl)phenyl]piperidine hydrochloride](/img/structure/B1391232.png)
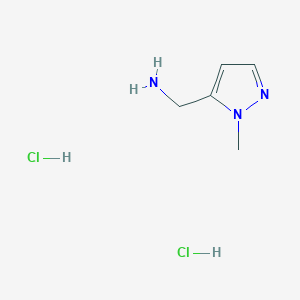
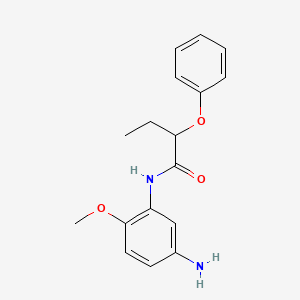


![2-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1391243.png)
